molecular formula C28H32N4O4 B2994189 N1-(3,4-dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 941959-04-2

N1-(3,4-dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No.: B2994189
CAS No.: 941959-04-2
M. Wt: 488.588
InChI Key: BPRXTMYPVAJWFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3,4-dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C28H32N4O4 and its molecular weight is 488.588. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Receptor Agonist Properties

Compounds with indole derivatives have been investigated for their agonist activity at specific receptors, such as the 5-HT1D receptors, which are implicated in various neurological and psychiatric disorders. For instance, 5-substituted indolyethylamines have displayed agonist activity at 5-HT1D receptors, showing potential for therapeutic applications in treating conditions related to these receptors (Barf et al., 1996).

2. Synthetic Intermediates for Oxalamides

Novel synthetic approaches have been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the utility of certain compounds as synthetic intermediates for oxalamides. This methodology has been applied to the synthesis of both anthranilic acid derivatives and oxalamides, highlighting the compound's role in synthetic organic chemistry (Mamedov et al., 2016).

3. Allosteric Modulation of Receptors

Indole-2-carboxamides, related to the compound , have been explored for their potential as allosteric modulators for cannabinoid receptors. The optimization of chemical functionalities in these compounds has led to the identification of potent modulators, suggesting the possibility of developing new therapeutic agents based on these molecular frameworks (Khurana et al., 2014).

4. Beta-Adrenergic Receptor Antagonist and Vasodilating Activity

A series of aryloxypropanolamines containing indole derivatives have been tested for their antihypertensive activity, demonstrating both beta-adrenergic receptor antagonist and vasodilating actions. These findings suggest potential applications in cardiovascular drug development (Kreighbaum et al., 1980).

5. Antidepressant Agents

Substituted 3-amino-1,1-diaryl-2-propanols, related in structure to the compound of interest, have been evaluated as potential antidepressant agents. Their synthesis and pharmacological evaluation indicate possible applications in treating depressive disorders (Clark et al., 1979).

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3,4-dimethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O4/c1-31(2)22-12-9-20(10-13-22)24(32-16-15-19-7-5-6-8-23(19)32)18-29-27(33)28(34)30-21-11-14-25(35-3)26(17-21)36-4/h5-14,17,24H,15-16,18H2,1-4H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRXTMYPVAJWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)OC)OC)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.